Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
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Overview
Description
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the CAS Number: 134388-85-5 . It has a molecular weight of 221.26 . The IUPAC name for this compound is ethyl 6-hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The alcohol on the resulting intermediate was converted to an alkyl chloride using SOCl2, which was then used to alkylate various amines to yield the final compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Resolution
- Stereoselective Hydrolysis: Research demonstrated the stereoselective hydrolysis of esters, including ethyl esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, using animal liver acetone powders. This process yields the corresponding (S)-acid and the unreacted (R)-ester, showcasing a method for enantiomeric separation of this compound (Sánchez et al., 2001).
- Dynamic Kinetic Resolution: The compound has been utilized in the synthesis of enantiomerically pure forms of 6-hydroxy-tetrahydroisoquinoline-1-carboxylic acid via dynamic kinetic resolution. This method employs enzymatic hydrolysis to achieve high enantiopurity and yield, indicating its potential in producing enantiomerically enriched pharmaceutical precursors (Paál et al., 2008).
Chemical Transformations
- Nucleophilic Reactions: Studies on the reactions of related isoquinoline carboxylates with nitrogen-centered nucleophiles highlight the compound's versatility in chemical transformations. These reactions lead to a variety of structurally diverse derivatives, underscoring its utility in synthetic organic chemistry (Surikova et al., 2008).
Potential Antiviral Activity
- Antiviral Compound Synthesis: Although not directly involving ethyl 6-hydroxy-tetrahydroisoquinoline-3-carboxylate hydrochloride, related research into the synthesis of novel indole and isoquinoline derivatives for antiviral evaluation points to the broader chemical class's relevance in drug discovery. These studies explore the potential of such compounds against various viruses, including influenza and hepatitis C, although specific derivatives of ethyl 6-hydroxy-tetrahydroisoquinoline-3-carboxylate were not highlighted as antiviral agents themselves (Ivashchenko et al., 2014).
Safety And Hazards
properties
IUPAC Name |
ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11;/h3-5,11,13-14H,2,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCLUOFAUVWDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)C=CC(=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride |
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